N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c31-23(26-18-4-6-19(7-5-18)30-11-13-32-14-12-30)17-3-1-10-29(15-17)16-20-27-22(28-33-20)21-24-8-2-9-25-21/h2,4-9,17H,1,3,10-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIVCAHZXKUDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=NC=CC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide (CAS Number: 1286719-66-1) is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological activity, including structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.5 g/mol. The structure features a morpholine ring, a piperidine moiety, and a pyrimidine-substituted oxadiazole, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N7O3 |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1286719-66-1 |
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. The presence of the oxadiazole ring suggests potential activity against monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters like dopamine.
Inhibition Studies
Recent studies have shown that derivatives of similar scaffolds can exhibit potent inhibitory effects on MAO-B. For instance, compounds designed with modifications to the piperidine structure demonstrated competitive inhibition against MAO-B with IC50 values in the nanomolar range . This suggests that this compound may also possess similar inhibitory properties.
Neuroprotective Effects
The compound's potential neuroprotective effects have been evaluated through various in vitro and in vivo models. For example:
- In Vitro Studies : Compounds exhibiting structural similarities have shown protective effects against neurotoxicity induced by MPTP (a neurotoxin used to model Parkinson's disease). These studies indicate that such compounds can mitigate dopaminergic neuron loss by inhibiting MAO-B activity .
- In Vivo Models : Animal studies have demonstrated that certain derivatives can improve motor function in models of Parkinson's disease. The correlation between MAO-B inhibition and improved behavioral outcomes supports the hypothesis that this compound may exert similar effects .
Case Studies
Several case studies have highlighted the biological significance of compounds related to this compound:
- Neurotoxicity Assessment : A study assessed various analogs for their neurotoxic potential and found that only specific modifications led to significant neuroprotection against MPTP-induced toxicity .
- Structure–Activity Relationship (SAR) : SAR studies revealed that substituents on the phenyl and piperidine rings significantly influence the biological activity of these compounds. Modifications that enhance lipophilicity or steric interactions often correlate with increased MAO-B inhibition .
Comparison with Similar Compounds
Structural and Functional Insights
- Oxadiazole Variants: The target compound’s 3-(pyrimidin-2-yl)-1,2,4-oxadiazole group distinguishes it from analogs with simpler substituents (e.g., isopropyl in Z2194302854 or phenyl in ). Pyrimidine’s electron-deficient aromatic system may enhance interactions with biological targets compared to non-aromatic groups.
- Morpholine vs. Sulfonyl/Methyl Groups: The 4-morpholinophenyl group in the target compound contrasts with the methylsulfonylphenyl group in and the fluorophenyl in .
- Piperidine Positioning : The target compound’s piperidine-3-carboxamide differs from the piperidine-4-carboxamide in , which may alter spatial orientation in binding pockets.
Q & A
Basic Research Question
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity. Adjust mobile phases (e.g., acetonitrile/water gradients) to resolve degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Differential scanning calorimetry (DSC) can detect polymorphic transitions .
- Spectroscopic Validation : IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm for the carboxamide) .
How can computational methods optimize reaction pathways for synthesizing this compound?
Advanced Research Question
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for oxadiazole cyclization or piperidine-morpholine coupling .
- Condition Screening : Machine learning algorithms can predict optimal solvents, catalysts, and temperatures. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution in morpholine derivatives .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions, as demonstrated in ICReDD’s reaction design framework .
How do structural modifications (e.g., substituents on pyrimidine or oxadiazole) influence bioactivity, and what SAR trends are observed?
Advanced Research Question
- Pyrimidine Substitutions : Electron-withdrawing groups (e.g., fluorine) at the pyrimidine 2-position enhance metabolic stability, as seen in kinase inhibitors. Compare with analogs in , where fluorinated aryl groups improve binding affinity .
- Oxadiazole vs. Triazole : Replace oxadiazole with triazole to assess impact on solubility. Oxadiazole’s lower polarity may reduce aqueous solubility but improve membrane permeability .
- Piperidine-Morpholine Linkage : Methylation of the piperidine nitrogen (as in ) can modulate CNS penetration. LogP calculations (e.g., via ChemDraw) guide lipophilicity adjustments .
How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Advanced Research Question
- Structural Validation : Re-analyze disputed compounds via X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm regiochemistry. Misassignment of oxadiazole vs. triazole rings is a common source of error .
- Assay Conditions : Compare IC values under standardized conditions (e.g., ATP concentration in kinase assays). Contradictions may arise from varying assay pH or co-solvents .
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases or phosphatases). Discrepancies in binding modes may explain divergent bioactivity .
What strategies mitigate off-target effects during in vitro pharmacological profiling of this compound?
Advanced Research Question
- Selectivity Screening : Use panels of related enzymes (e.g., 100+ kinases) to identify off-target hits. Counter-screening against CYP isoforms (e.g., CYP3A4) assesses metabolic interference .
- Proteomics Profiling : SILAC-based mass spectrometry identifies unintended protein interactions in cell lysates .
- Metabolite Identification : Incubate the compound with liver microsomes and use LC-MS/MS to detect reactive metabolites that may cause toxicity .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Genetic Knockdown : CRISPR/Cas9 knockout of putative targets (e.g., PI3K or mTOR) in cell lines. Rescue experiments with cDNA overexpression confirm target engagement .
- Thermal Shift Assays : Monitor protein melting temperature () shifts via DSF (differential scanning fluorimetry) to confirm direct binding .
- In Vivo PET Imaging : Radiolabel the compound with (e.g., replacing a morpholine hydrogen) to track biodistribution and target occupancy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
